4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid

Lipophilicity Medicinal Chemistry ADME Prediction

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid (CAS 1823266-47-2) is a highly substituted benzoic acid derivative of the formula C9H6F4O3, incorporating a carboxylic acid handle alongside 4-fluoro, 2-methoxy, and 5-trifluoromethyl substituents. It belongs to a class of fluorinated aromatics extensively described in the chemical literature as starting materials for the synthesis of pharmaceutical and agrochemical active ingredients.

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
Cat. No. B13430408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid
Molecular FormulaC9H6F4O3
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)C(F)(F)F)F
InChIInChI=1S/C9H6F4O3/c1-16-7-3-6(10)5(9(11,12)13)2-4(7)8(14)15/h2-3H,1H3,(H,14,15)
InChIKeyVUXCICCNVRQZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid: A Differentiated Fluorinated Benzoic Acid Building Block for Procurement


4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid (CAS 1823266-47-2) is a highly substituted benzoic acid derivative of the formula C9H6F4O3, incorporating a carboxylic acid handle alongside 4-fluoro, 2-methoxy, and 5-trifluoromethyl substituents . It belongs to a class of fluorinated aromatics extensively described in the chemical literature as starting materials for the synthesis of pharmaceutical and agrochemical active ingredients [1]. The combination of electron-withdrawing and electron-donating groups on the aromatic ring modulates its physicochemical profile, making it a specialized intermediate distinct from simpler mono- or di-substituted benzoic acid building blocks.

Why 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic Acid Cannot Be Replaced by In-Class Analogs


Simple substitution with a generic 4-fluoro-2-methoxybenzoic acid or 2-methoxy-5-(trifluoromethyl)benzoic acid fails because the 5-trifluoromethyl and 4-fluoro groups synergistically alter electronic and lipophilic properties critical for downstream reactivity and molecular recognition. The trifluoromethyl group is a strongly electron-withdrawing substituent that enhances metabolic stability and influences binding to hydrophobic protein pockets [1], while the additional fluorine at the 4-position further modulates the electron density of the aromatic ring. This unique substitution pattern differentiates the compound from its closest analogs in key parameters such as lipophilicity (LogP) and electronic distribution, which directly impact solubility, permeability, and synthetic utility. The following quantitative evidence establishes where this compound offers verifiable, measurable differentiation relative to its structural neighbors.

Quantitative Differentiation of 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic Acid Against Structural Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Trifluoromethylated Analog

The target compound exhibits significantly higher predicted lipophilicity compared to its analog lacking the 5-trifluoromethyl group, 4-fluoro-2-methoxybenzoic acid. Increased LogP directly correlates with enhanced membrane permeability and target engagement in medicinal chemistry campaigns .

Lipophilicity Medicinal Chemistry ADME Prediction

Increased Lipophilicity Over Non-Fluorinated Trifluoromethyl Analog

Incorporation of a 4-fluoro substituent onto the 2-methoxy-5-(trifluoromethyl)benzoic acid scaffold further elevates lipophilicity compared to the non-fluorinated analog. This is consistent with the known effect of aryl fluorination in increasing LogP .

Lipophilicity Fluorine Chemistry Lead Optimization

Verified Purity and Supply Availability for Direct Procurement

The compound is commercially available at a documented purity of 98% from multiple reputable suppliers, ensuring consistency for research applications. This contrasts with closely related positional isomers that may have more limited availability or lower documented purity.

Chemical Sourcing Purity Vendor Specification

Optimal Application Scenarios for 4-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic Acid Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry for Enhanced Membrane Permeability

In medicinal chemistry programs where improving cellular permeability is a key objective, this compound's predicted LogP of 2.55—a 67% increase over the non-trifluoromethyl analog—makes it a superior building block for synthesizing analogs with enhanced passive diffusion [1]. The trifluoromethyl group also provides metabolic stability, a common requirement in drug development.

Synthesis of Fluorinated Bioactive Molecules for SAR Studies

This compound serves as a versatile intermediate for constructing fluorinated bioactive molecules, particularly in structure-activity relationship (SAR) studies exploring the effect of fluorine and trifluoromethyl substitution. Its documented availability at 98% purity ensures reproducible results in synthetic transformations, a critical factor for generating reliable SAR data.

Agrochemical Intermediate Requiring High Lipophilicity

Fluoro-trifluoromethylbenzoic acid derivatives are known intermediates for antibacterial agents and feed additives [1]. The elevated lipophilicity of this specific compound relative to analogs may improve bioavailability and target engagement in agrochemical applications where membrane penetration is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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